Isoamyl alcohol - 8013-75-0

Isoamyl alcohol

Catalog Number: EVT-3569462
CAS Number: 8013-75-0
Molecular Formula: C5H12O
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight: 88.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl alcohol, also known systematically as 3-Methyl-1-butanol, is a colorless liquid organic compound with the molecular formula C5H12O. It is a branched-chain amyl alcohol, one of eight isomers with that formula. [, ]

Source: Isoamyl alcohol is a natural constituent of fusel oil, a byproduct of ethanol fermentation. [, ] It can also be found naturally in various fruits, including bananas. []

Classification: Isoamyl alcohol is classified as a primary alcohol, meaning the carbon atom bonded to the hydroxyl group (OH) is attached to only one other carbon atom. []

Role in Scientific Research: Isoamyl alcohol serves as a versatile compound in scientific research, finding applications in diverse fields like analytical chemistry, organic synthesis, material science, and biological research. [, , , , , , ]

Source

Isoamyl alcohol is commonly obtained from the fermentation of sugars and starches, where it is produced as a byproduct. Fusel oil, a complex mixture of higher alcohols produced during fermentation, is a significant source of isoamyl alcohol. Additionally, it can be synthesized through chemical methods involving the reaction of isovaleraldehyde with hydrogen or through enzymatic processes.

Classification

Isoamyl alcohol is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to only one other carbon atom. It falls under the category of aliphatic alcohols and is part of the broader class of organic compounds known as alcohols.

Synthesis Analysis

Methods

Isoamyl alcohol can be synthesized through several methods, including:

  1. Fermentation: Utilizing yeast or bacteria to convert sugars into isoamyl alcohol.
  2. Chemical Synthesis: Involves the reduction of isovaleraldehyde using hydrogen gas in the presence of catalysts.
  3. Enzymatic Synthesis: This method employs enzymes such as lipases to catalyze reactions that produce isoamyl alcohol from fatty acids or their derivatives.

Technical Details

In enzymatic synthesis, for instance, isoamyl alcohol can be produced from 3-methylbutyryl-CoA via acyl-CoA reductases. The yield and efficiency depend on various factors such as temperature, pH, and enzyme concentration . In one study, an enzymatic method was optimized using response surface methodology to enhance production efficiency .

Molecular Structure Analysis

Data

  • Molecular Weight: 88.15 g/mol
  • Density: Approximately 0.810 g/cm³
  • Boiling Point: Around 132 °C
  • Melting Point: -80 °C

These properties indicate that isoamyl alcohol is a volatile liquid at room temperature.

Chemical Reactions Analysis

Reactions

Isoamyl alcohol participates in various chemical reactions typical of alcohols:

  1. Esterification: Reacts with acids to form esters.
  2. Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  3. Dehydration: Under specific conditions, it can undergo dehydration to yield alkenes.

Technical Details

In esterification reactions, isoamyl alcohol reacts with acetic acid to produce isoamyl acetate, an important flavoring agent. The reaction can be catalyzed by acids such as sulfuric acid .

Mechanism of Action

The mechanism of action for isoamyl alcohol primarily involves its role in various biochemical pathways and industrial applications:

  1. As a Solvent: Its ability to dissolve both polar and non-polar substances makes it useful in chemical reactions and extractions.
  2. In Flavoring Agents: Isoamyl alcohol contributes fruity flavors in food and beverages due to its pleasant aroma.

The enzymatic conversion process typically involves substrate specificity where enzymes facilitate the transformation of precursor molecules into isoamyl alcohol under mild conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic sweet odor reminiscent of bananas
  • Solubility: Miscible with water; soluble in organic solvents such as ethanol and ether.

Chemical Properties

Isoamyl alcohol is relatively stable but can react under certain conditions:

  • It can undergo oxidation when exposed to strong oxidizing agents.
  • It forms esters readily when reacting with carboxylic acids.

Relevant analyses include gas chromatography for purity assessment and identification in mixtures .

Applications

Isoamyl alcohol has diverse applications across various fields:

  1. Flavoring Agent: Widely used in food and beverage industries for its fruity flavor profile.
  2. Solvent: Employed in chemical syntheses and extractions due to its solvent properties.
  3. Intermediate in Synthesis: Acts as a precursor for producing isoamyl acetate and other esters used in fragrances and flavorings.
  4. Biotechnology: Investigated for its potential use as a biofuel due to favorable energy density characteristics .

These applications highlight isoamyl alcohol's versatility and significance in both industrial and scientific contexts.

Biosynthetic Pathways and Enzymatic Catalysis of Isoamyl Alcohol

Microbial Fermentation Dynamics in Fusel Alcohol Production

Isoamyl alcohol (3-methyl-1-butanol) is predominantly generated during microbial fermentation processes involving complex consortia of yeast and bacteria. In traditional Chinese alcoholic beverages like Baijiu and Huangjiu, solid-state fermentation creates unique niches where microbial interactions directly influence fusel alcohol profiles. Saccharomyces cerevisiae serves as the primary isoamyl alcohol producer via the Ehrlich pathway, but non-Saccharomyces species and bacteria significantly modulate overall yields through metabolic cross-talk. For instance, Lactococcus dominates bacterial communities in Tartary buckwheat Huangjiu, exhibiting a positive correlation with phenethyl alcohol synthesis, while Granulicatella specifically enhances 2-phenylethanol production [5] [9]. Temperature and oxygen gradients profoundly impact microbial succession; in Xiaoqu Baijiu fermentations, traditional methods (uncontrolled room temperature) yield richer microbial diversity than mechanized systems (21°C–23°C), resulting in divergent isoamyl alcohol profiles [2].

Table 1: Key Microbial Genera Influencing Isoamyl Alcohol in Fermentation Systems

Microbial GenusFermentation SystemRole in Isoamyl Alcohol Production
SaccharomycesHuangjiu/BaijiuPrimary Ehrlich pathway catalysis
LactococcusTartary buckwheat HuangjiuModulates precursor availability
GranulicatellaImproved wheat QuEnhances 2-phenylethanol synthesis
WeissellaShaoxing HuangjiuCorrelated with isopentanol accumulation
PelomonasHuangjiuPositively correlates with 1-hexadecanol

Role of 3-Methylbutanal Reductase in Isoamyl Alcohol Biosynthesis

The enzyme 3-methylbutanal reductase (EC 1.1.1.265) catalyzes the final reduction step in the leucine-derived Ehrlich pathway, converting 3-methylbutanal to isoamyl alcohol using NAD(P)H as a cofactor [10]. This reaction is thermodynamically favorable under anaerobic conditions, aligning with the redox balance requirements of fermenting yeast. The enzyme exhibits dual cofactor specificity, accepting both NAD⁺ and NADP⁺, which allows flexibility in various metabolic states [10]. In Saccharomyces cerevisiae, this reductase operates in the cytosol, but its activity is tightly coupled with mitochondrial upstream steps involving branched-chain amino acid transaminases (Bat1/Bat2). Notably, bacterial genera like Acidothermus in Huangjiu fermentations enhance isoamyl alcohol synthesis by modulating the NAD⁺/NADH ratio, indirectly influencing reductase efficiency [5] [9].

Genetic Engineering of Saccharomyces cerevisiae for Enhanced Yield

Strategic rewiring of S. cerevisiae's metabolism has significantly advanced isoamyl alcohol production:

  • Artificial Protein Scaffolding: Co-localization of dihydroxyacid dehydratase (Ilv3) and α-isopropylmalate synthase (Leu4) using synthetic scaffolds increased flux toward α-isopropylmalate (α-IPM), boosting isoamyl alcohol yield by >2-fold (522.76 ± 38.88 mg/L) while reducing isobutanol coproduction [1].
  • Mitochondrial Transporter Engineering: Overexpression of the mitochondrial α-IPM transporter (Yhm2) redirected key intermediates from mitochondria to the cytosol, enhancing leucine biosynthesis and Ehrlich pathway flux, yielding ~25% higher isoamyl alcohol than wild-type strains [3].
  • Chromosomal Pathway Integration: Stable genomic insertion of the leucine biosynthetic operon under galactose-inducible promoters enabled sustained production without plasmid instability, achieving titers >500 mg/L in glucose-limited fermentations [3].

Table 2: Genetic Engineering Strategies for Isoamyl Alcohol Enhancement in S. cerevisiae

Engineering ApproachTarget ComponentsYield ImprovementByproduct Reduction
Artificial protein scaffoldIlv3-Leu4 complex2-fold vs. wild-typeIsobutanol by 48%
α-IPM transporter (Yhm2)Mitochondrial-cytosol shuttle25% vs. scaffold-onlyIsobutanol to trace levels
Chromosomal leucine pathwayLEU1, LEU2, LEU4 promoters>500 mg/L2-methyl-1-butanol <15%

Metabolic Flux Analysis of Ethanol Fermentation Byproducts

Metabolic flux distribution studies reveal that carbon channeling at the 2-ketoisovalerate (KIV) node determines isoamyl alcohol efficiency. In S. cerevisiae, ~65% of KIV is diverted toward isobutanol biosynthesis due to the broad substrate specificity of keto-acid decarboxylases (KDCs) [1]. In silico flux balance analysis of cassava residue fermentations demonstrates that oxygen transfer coefficients (kLa) critically regulate redox balance: optimal kLa (120 h⁻¹) maximizes NAD⁺ regeneration for 3-methylbutanal reductase, increasing isoamyl alcohol yield by 51% in Candida tropicalis mutants [7]. Additionally, co-substrate feeding (xylose/glucose) redirects flux from glycerol synthesis toward acetyl-CoA, amplifying precursor availability for branched-chain alcohols [7].

Properties

CAS Number

8013-75-0

Product Name

Isoamyl alcohol

IUPAC Name

3-methylbutan-1-ol

Molecular Formula

C5H12O
C5H12O
(CH3)2CHCH2CH2OH

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N

SMILES

CC(C)CCO

Solubility

2 % at 57 °F (NIOSH, 2024)
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57 °F): 2%

Canonical SMILES

CC(C)CCO

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